molecular formula C38H43N6Na3O10Sn+2 B610922 Sonoflora 1

Sonoflora 1

Cat. No.: B610922
M. Wt: 931.5 g/mol
InChI Key: FDQSFHTZECTULA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sonoflora 1 involves the preparation of a porphyrin-based macrocycle, followed by the incorporation of a metal ion into the center of the porphyrin ring. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing porphyrin-based compounds typically involve the condensation of pyrrole with aldehydes under acidic conditions, followed by metalation using metal salts .

Industrial Production Methods

Industrial production of this compound likely follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process would involve stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored as a powder at -20°C for long-term stability .

Mechanism of Action

The mechanism of action of Sonoflora 1 involves the generation of reactive oxygen species (ROS) upon activation by ultrasound or light. These ROS cause oxidative damage to cellular components, leading to cell death. The compound targets various molecular pathways, including those involved in apoptosis and oxidative stress response . The presence of a metal ion in the porphyrin ring enhances its ability to generate ROS, making it highly effective in sonodynamic and photodynamic therapy .

Properties

IUPAC Name

dioxidanium;trisodium;5-(2-carboxylatoethyl)-7-[2-[[2-(carboxylatomethylamino)-2-oxoethyl]amino]-2-oxoethyl]-19-ethenyl-14-ethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22λ2-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),6,8,10,12,14,16(24),17,19-decaene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N6O8.3Na.2H2O.Sn/c1-7-21-17(3)25-12-27-19(5)23(9-10-33(47)48)36(43-27)24(11-31(45)39-15-32(46)40-16-34(49)50)37-35(38(51)52)20(6)28(44-37)14-30-22(8-2)18(4)26(42-30)13-29(21)41-25;;;;;;/h7,12-14,19,23H,1,8-11,15-16H2,2-6H3,(H7,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;2*1H2;/q;3*+1;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQSFHTZECTULA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C4N3[Sn]N5C(=CC6=NC(=C4CC(=O)NCC(=O)NCC(=O)[O-])C(C6C)CCC(=O)[O-])C(=C(C5=C2)C=C)C)C(=O)[O-])C)C.[OH3+].[OH3+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N6Na3O10Sn+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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